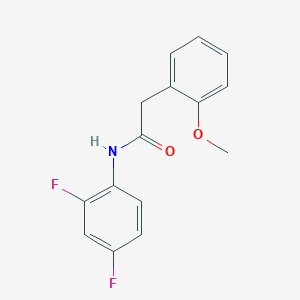

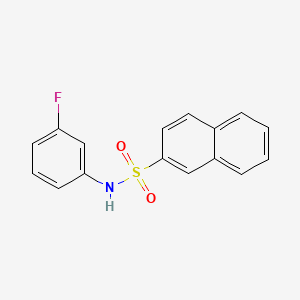

3-bromo-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is likely an aromatic sulfonamide due to the presence of the benzenesulfonamide moiety in its name. Sulfonamides are a significant class of organic compounds with a wide range of applications, including medicinal chemistry .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of an appropriate aromatic amine with a sulfonyl chloride in the presence of a base . The specific synthesis would depend on the exact structure of the compound.Molecular Structure Analysis

The molecular structure would be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The reactivity of such a compound would likely be influenced by the electron-withdrawing sulfonamide group and the electron-donating methoxy group .Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and pKa can be determined using various analytical techniques .Scientific Research Applications

Organometallic Catalysis and Polymer Synthesis

The compound’s bromine atom and aromatic structure make it suitable for organometallic catalysis. Researchers have explored its use as a ligand in transition metal-catalyzed reactions. For instance, it can participate in Kumada catalyst-transfer polycondensation (nickel-catalyzed), deprotonative cross-coupling polycondensation (nickel-catalyzed), and Suzuki–Miyaura coupling (palladium-catalyzed). These protocols yield functionalized regioregular polythiophenes, which find applications in electronic devices and optoelectronics .

Materials Science and Surface Modification

The compound’s bromine atom can serve as a functional group for surface modification. Researchers have used similar compounds to modify surfaces (e.g., glass, metals, or polymers) for specific applications. Surface functionalization impacts wettability, adhesion, and biocompatibility. Potential uses include biosensors, drug delivery systems, and corrosion-resistant coatings.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-bromo-4-methoxy-N-(4-propan-2-ylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO3S/c1-11(2)12-4-6-13(7-5-12)18-22(19,20)14-8-9-16(21-3)15(17)10-14/h4-11,18H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHBFXZLJJPWMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-4-methoxy-N-[4-(propan-2-yl)phenyl]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-amino-5-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6141379.png)

![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B6141401.png)

![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridinamine](/img/structure/B6141408.png)

![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B6141416.png)

![1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B6141419.png)

![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one semicarbazone](/img/structure/B6141430.png)

![2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141447.png)